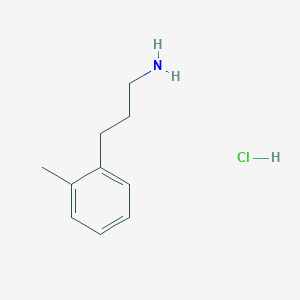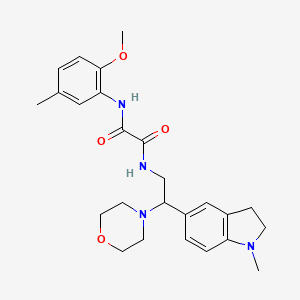![molecular formula C14H19N B2761185 [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287323-42-4](/img/structure/B2761185.png)
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as D3PM, is a novel compound that has been recently developed for scientific research purposes. D3PM is a bicyclic amine that has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The purpose of
作用机制
The mechanism of action of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain, as well as reduce oxidative stress and inflammation. This compound has also been shown to have analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high purity and efficiency of synthesis. This compound has also been shown to have a wide range of potential applications in various fields of research. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects. Additionally, the safety and toxicity of this compound have not been fully evaluated, and caution should be exercised when handling and using this compound.
未来方向
There are many potential future directions for research involving [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One possible direction is to further investigate the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, pain, and other conditions. Additionally, this compound may be useful as a starting material for the synthesis of novel compounds with potential therapeutic applications. Overall, this compound is a promising compound that has the potential to make significant contributions to the fields of neuroscience, pharmacology, and medicinal chemistry.
合成方法
The synthesis of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 2,6-dimethylphenylmagnesium bromide with bicyclo[1.1.1]pentan-1-amine. The resulting compound is then treated with formaldehyde and hydrochloric acid to yield the final product, this compound. This synthesis method has been found to be efficient and yields high purity this compound.
科学研究应用
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has potential applications in various fields of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, and may be useful in the development of new painkillers. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-10-4-3-5-11(2)12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWRHABBMQMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)
![(1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)
![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)
![2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2761120.png)


